molecular formula C18H22O2 B1346820 4,4'-(4-Methylpentane-2,2-diyl)diphenol CAS No. 6807-17-6

4,4'-(4-Methylpentane-2,2-diyl)diphenol

Cat. No. B1346820
CAS RN: 6807-17-6
M. Wt: 270.4 g/mol
InChI Key: VHLLJTHDWPAQEM-UHFFFAOYSA-N
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Patent
US05114903

Procedure details

2,2-bis(4-hydroxyphenyl)-4-methylpentane; benzyl 4-hydroxy- phenyl ketone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)(CC(C)C)C)=[CH:4][CH:3]=1.[OH:21]C1C=CC(C(CC2C=CC=CC=2)=O)=CC=1>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)=[O:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(CC(C)C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.